Regioisomeric Identity: Isonicotinamide vs. Nicotinamide Scaffold Determines Sirt1 Interaction Fate
2-Chloro-N-isobutylisonicotinamide is built on the isonicotinamide (pyridine-4-carboxamide) scaffold. In a class-level comparison, isonicotinamide itself does not inhibit Sirt1, while nicotinamide (pyridine-3-carboxamide) is an established Sirt1 inhibitor [1]. This scaffold-level differentiation means that the target compound and its nicotinamide regioisomer (2-chloro-N-isobutylnicotinamide, CAS 59664-43-6) are expected to have fundamentally different polypharmacology profiles with respect to sirtuin biology. The InChIKey of the target compound (KQNNEIJNGSZQHZ-UHFFFAOYSA-N) is distinct from that of the nicotinamide isomer, providing an unambiguous identity check for procurement [2].
| Evidence Dimension | Sirt1 inhibition liability |
|---|---|
| Target Compound Data | No Sirt1 inhibition expected (isonicotinamide scaffold) |
| Comparator Or Baseline | Nicotinamide scaffold: known Sirt1 inhibitor (IC₅₀ in micromolar range for nicotinamide) |
| Quantified Difference | Qualitative binary distinction: inhibitor vs. non-inhibitor at Sirt1 |
| Conditions | Class-level inference from published isonicotinamide pharmacology; not measured directly on 2-chloro-N-isobutyl derivative |
Why This Matters
Procuring the wrong regioisomer inadvertently introduces Sirt1 inhibitory activity, which can confound epigenetic, metabolic, and longevity-related assay results.
- [1] Fukushima, T., et al. (2013). Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice. PubMed. https://pubmed.ncbi.nlm.nih.gov/24315890/ View Source
- [2] PubChem. 2-Chloro-N-isobutylisonicotinamide: InChIKey KQNNEIJNGSZQHZ-UHFFFAOYSA-N. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/131418-16-1 View Source
